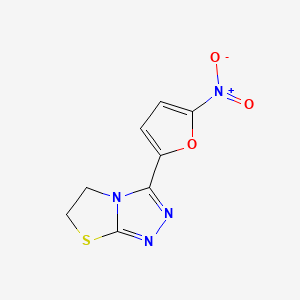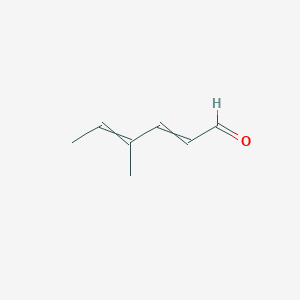
4-Methylhexa-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylhexa-2,4-dienal is an organic compound with the molecular formula C7H10O. It is a conjugated diene aldehyde, characterized by the presence of two double bonds and an aldehyde group. This compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhexa-2,4-dienal can be achieved through several methods. One common approach involves the aldol condensation of 4-methylpent-2-enal with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the conjugated diene system.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. For instance, the use of transition metal catalysts can enhance the yield and selectivity of the desired product. These methods often employ continuous flow reactors to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methylhexa-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), hydrohalic acids (HCl, HBr)
Major Products Formed
Oxidation: 4-Methylhexa-2,4-dienoic acid
Reduction: 4-Methylhexa-2,4-dienol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
4-Methylhexa-2,4-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through aldol condensation and other reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive compounds.
Industry: this compound is used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methylhexa-2,4-dienal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. Additionally, the conjugated diene system can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadienal: Another conjugated diene aldehyde with similar chemical properties.
4-Methylhexa-3,5-dienal: A structural isomer with different double bond positions.
4-Methylcyclohex-3-en-1-one: A related compound with a cyclohexene ring structure.
Uniqueness
4-Methylhexa-2,4-dienal is unique due to its specific arrangement of double bonds and the presence of a methyl group at the fourth position. This structural feature imparts distinct reactivity and chemical behavior, making it valuable in various synthetic and research applications.
Properties
CAS No. |
76251-91-7 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
4-methylhexa-2,4-dienal |
InChI |
InChI=1S/C7H10O/c1-3-7(2)5-4-6-8/h3-6H,1-2H3 |
InChI Key |
QVYTWTDUAISYFX-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)

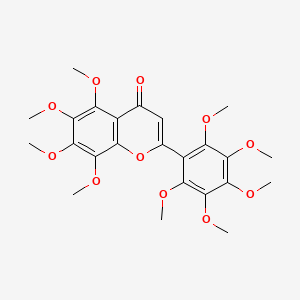
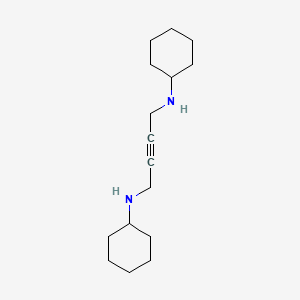
![9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane)](/img/structure/B14454602.png)

![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)
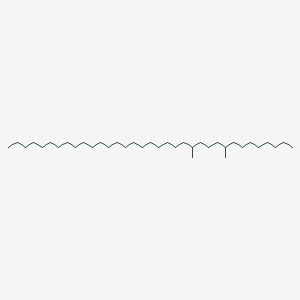
![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)

